1-Methyl-2-ethyl-3-hydroxypyridin-4-one
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one involves several synthetic routes. One common method includes the reaction of 2-ethyl-3-hydroxy-1-methyl-1,4-dihydropyridin-4-one with appropriate reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
1-Methyl-2-ethyl-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced hydroxypyridinone derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridinone ring, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-Methyl-2-ethyl-3-hydroxypyridin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-2-ethyl-3-hydroxypyridin-4-one involves its interaction with molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that can modulate the activity of metal-dependent enzymes and proteins . This chelation ability is particularly significant in its therapeutic applications, where it helps in regulating metal ion levels in biological systems .
Comparison with Similar Compounds
1-Methyl-2-ethyl-3-hydroxypyridin-4-one can be compared with other hydroxypyridinones, such as:
1,2-Dimethyl-3-hydroxypyridin-4-one: Known for its high chelating efficacy and specificity with metal ions.
1,2-Diethyl-3-hydroxypyridin-4-one: Another effective chelator with similar applications in medicine and industry.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-ethyl-3-hydroxy-1-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-6-8(11)7(10)4-5-9(6)2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUAHVPZGNXPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151208 | |
Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115864-73-8 | |
Record name | 2-Ethyl-3-hydroxy-1-methyl-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115864-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115864738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2-ethyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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